

ATTO 565 Amine: A Comprehensive Technical Guide for Advanced Research

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Compound of Interest

Compound Name: ATTO 565 amine

Cat. No.: B15136913

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ATTO-TEC's **ATTO 565 amine** is a high-performance fluorescent probe belonging to the rhodamine dye family, engineered for exceptional brightness and photostability. This guide provides an in-depth overview of its core properties, experimental protocols, and applications for researchers, scientists, and drug development professionals. Its primary amine group allows for versatile conjugation to a wide array of molecules, making it an invaluable tool in advanced fluorescence imaging and biomolecular analysis.

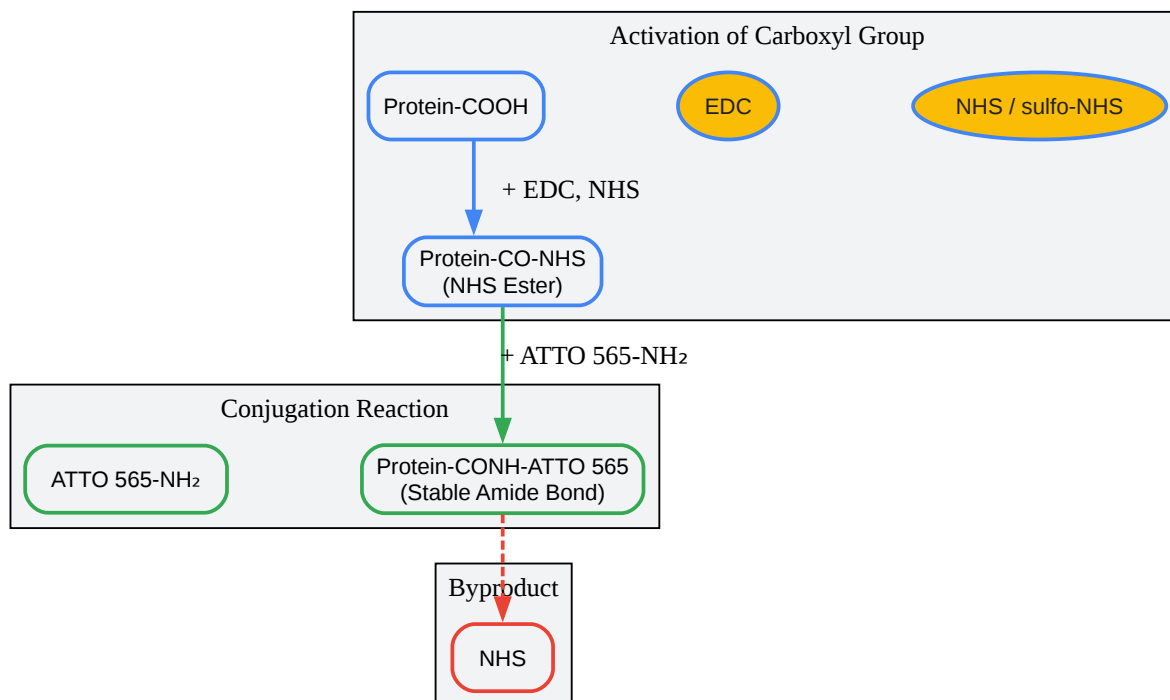
Core Physicochemical and Spectroscopic Properties

ATTO 565 is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.^{[1][2]} These features make it particularly well-suited for demanding applications such as single-molecule detection and super-resolution microscopy.^[1]^[2] The dye is moderately hydrophilic.^{[1][2]}

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	564 nm	[1] [2] [3]
Emission Maximum (λ_{em})	590 nm	[1] [2] [3]
Molar Extinction Coefficient (ϵ)	120,000 M ⁻¹ cm ⁻¹	[1] [2] [3]
Fluorescence Quantum Yield (Φ)	0.90	[1] [2]
Fluorescence Lifetime (τ)	4.0 ns	[1] [2]
Molecular Weight (MW)	781 g/mol	[1]
Reactive Group	Primary Amine (-NH ₂)	

Chemical Reactivity and Conjugation

The primary amine group of **ATTO 565 amine** serves as a nucleophile, enabling its covalent attachment to various electrophilic functional groups. A common application is its reaction with carboxyl groups on biomolecules (e.g., proteins, peptides, or modified oligonucleotides) that have been activated to form an amide bond. This is typically achieved using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) to enhance efficiency and stability of the reactive intermediate.



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ATTO 565 amine conjugation to a carboxyl group.

Experimental Protocols

General Protocol for Labeling Proteins with ATTO 565 Amine via EDC/NHS Chemistry

This protocol provides a general workflow for the covalent labeling of a protein's accessible carboxyl groups (e.g., aspartic and glutamic acid residues, or a C-terminal carboxyl group) with **ATTO 565 amine**.

1. Reagent Preparation:

- **Protein Solution:** Prepare the protein in an amine-free buffer, such as MES buffer (2-(N-morpholino)ethanesulfonic acid), at a pH of 4.5-7.2. A typical concentration is 1-5 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) or carboxyl groups.
- **ATTO 565 Amine Stock Solution:** Dissolve **ATTO 565 amine** in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL. This solution should be prepared fresh.
- **Activation Reagents:** Prepare fresh solutions of EDC and sulfo-NHS in an appropriate buffer (e.g., MES buffer or ultrapure water) immediately before use.

2. Activation of Protein Carboxyl Groups:

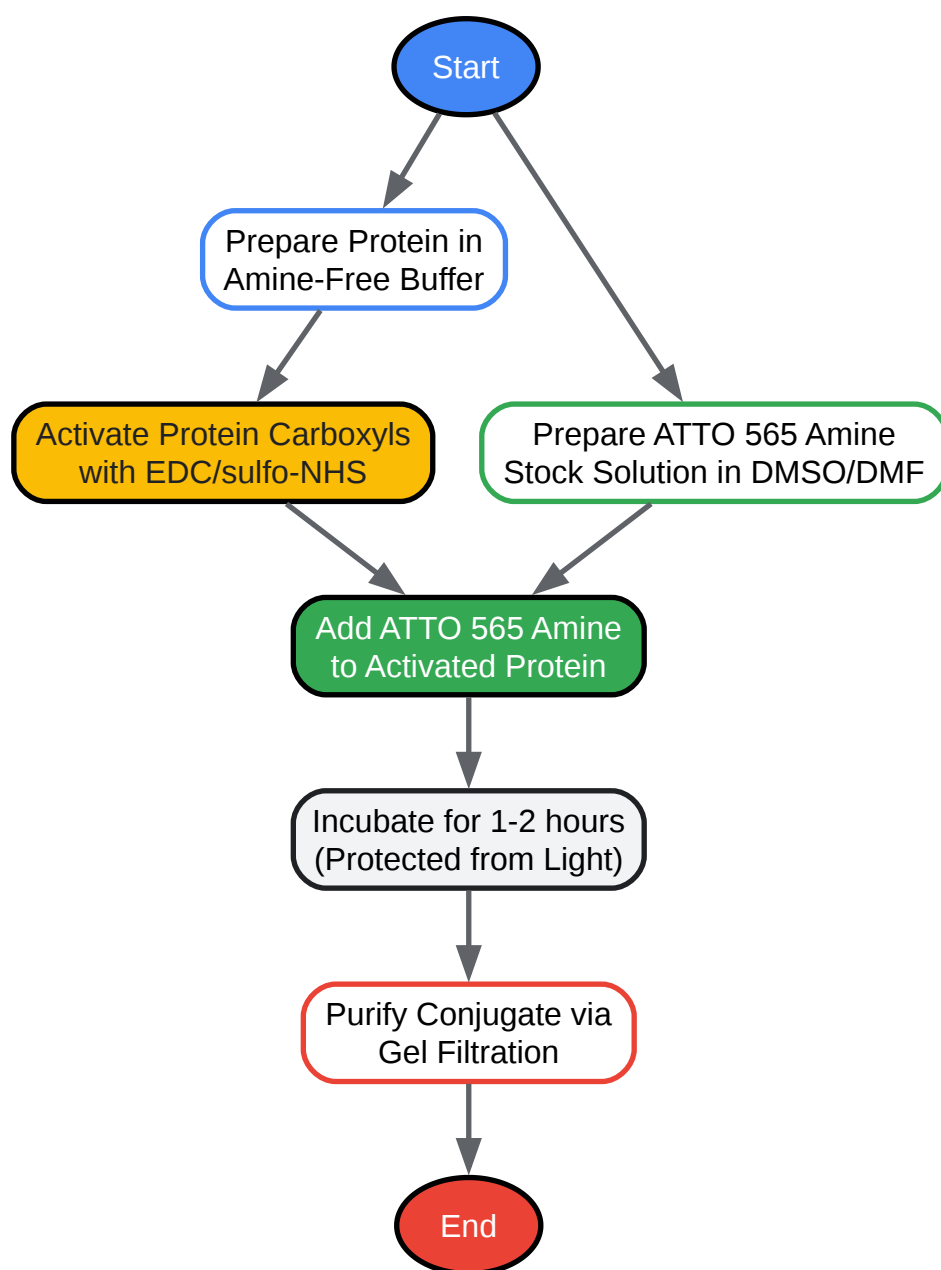
- Add a 10 to 50-fold molar excess of EDC and sulfo-NHS to the protein solution.
- Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

3. Conjugation of **ATTO 565 Amine**:

- Add a 10 to 20-fold molar excess of the dissolved **ATTO 565 amine** to the activated protein solution.
- Incubate the reaction for 1-2 hours at room temperature, protected from light. The optimal dye-to-protein ratio may need to be determined empirically.

4. Purification of the Conjugate:

- Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like PBS (phosphate-buffered saline). The first colored band to elute is the ATTO 565-labeled protein.



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Experimental workflow for protein labeling.

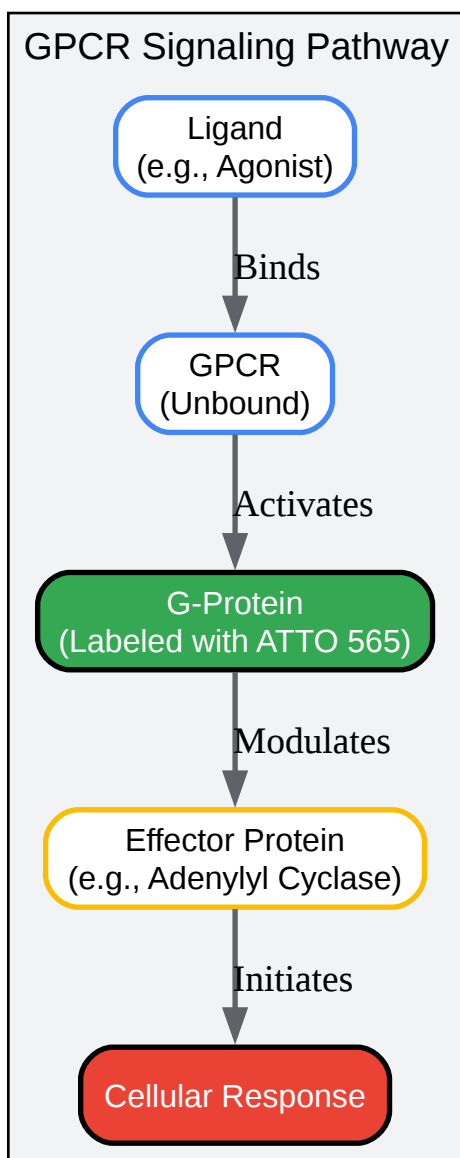
Applications in Research and Drug Development

ATTO 565 is a versatile fluorescent label for a multitude of applications in life sciences.[1] Its high photostability and brightness make it an excellent choice for:

- **Super-Resolution Microscopy:** Techniques such as STED (Stimulated Emission Depletion), PALM (Photoactivated Localization Microscopy), and dSTORM (direct Stochastic Optical Reconstruction Microscopy) benefit from the dye's robust photophysical properties.[\[1\]](#)[\[2\]](#)
- **Single-Molecule Detection:** The high fluorescence quantum yield and strong absorption of ATTO 565 enable the detection and tracking of individual molecules.[\[1\]](#)[\[2\]](#)
- **Flow Cytometry (FACS):** Labeled antibodies and other probes are readily detectable in flow cytometry applications.[\[1\]](#)[\[2\]](#)
- **Fluorescence In-Situ Hybridization (FISH):** ATTO 565 can be used to label oligonucleotides for the visualization of specific DNA or RNA sequences within cells.[\[1\]](#)[\[2\]](#)

Visualizing G-Protein Coupled Receptor (GPCR) Signaling

A key application of ATTO 565 is in the study of cellular signaling pathways. For instance, it has been used to visualize the interaction between G-protein coupled receptors (GPCRs) and their cognate G proteins. By labeling a G protein with ATTO 565 and the GPCR or its ligand with a spectrally distinct fluorophore, researchers can use techniques like Förster Resonance Energy Transfer (FRET) or co-localization studies to investigate the dynamics of their interaction upon agonist stimulation.



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Visualization of a GPCR signaling pathway.

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